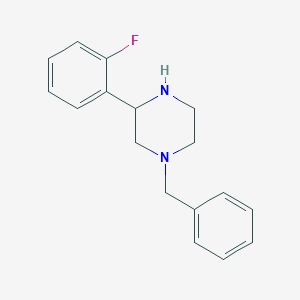

1-Benzyl-3-(2-fluorophenyl)piperazine

Description

1-Benzyl-3-(2-fluorophenyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 2-fluorophenyl substituent at the N3 position. This compound belongs to the arylpiperazine class, which is widely studied for its interactions with serotonin (5-HT) receptors, monoamine oxidases (MAOs), and other neurological targets. The 2-fluorophenyl group introduces steric and electronic modifications that influence receptor binding, selectivity, and metabolic stability, distinguishing it from related derivatives .

Properties

IUPAC Name |

1-benzyl-3-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPRDLBLTLJYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their wide range of biological and pharmaceutical activity.

Mode of Action

It’s known that piperazine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function.

Biochemical Pathways

For instance, some piperazine derivatives have been found to inhibit α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose, which is a key process in the body’s energy metabolism.

Result of Action

Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may have potential effects on cellular processes such as enzyme activity and signal transduction.

Action Environment

The action of 1-Benzyl-3-(2-fluorophenyl)piperazine, like other chemical compounds, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(2-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose. The compound acts as an inhibitor of α-amylase, thereby reducing the rate of carbohydrate digestion and glucose production. This interaction is crucial for its potential use in managing conditions like type 2 diabetes mellitus. Additionally, this compound has been observed to interact with other biomolecules, including various receptors and transporters, influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Furthermore, this compound has been found to impact cell signaling pathways, such as those mediated by G-protein-coupled receptors, which play a crucial role in various physiological processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of α-amylase, inhibiting its enzymatic activity and reducing the hydrolysis of carbohydrates. This inhibition is achieved through competitive binding, where this compound competes with the substrate for the active site of the enzyme. Additionally, the compound has been shown to modulate the activity of other enzymes and receptors, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors, such as exposure to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of α-amylase activity and alterations in cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit α-amylase activity without causing significant adverse effects. At higher doses, toxic effects such as renal toxicity and seizures have been reported. These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells, where it can exert its biochemical effects. Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

1-Benzyl-3-(2-fluorophenyl)piperazine (also known as 2-FBP) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of 2-FBP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperazine ring substituted with a benzyl group and a fluorophenyl moiety, which contributes to its pharmacological properties.

The biological activity of 2-FBP primarily involves its interaction with various neurotransmitter receptors, particularly the sigma receptors. Sigma receptors are implicated in several neurological processes, including pain modulation and neuroprotection.

Sigma Receptor Interaction

Recent studies have shown that derivatives of benzylpiperazine, including 2-FBP, exhibit significant affinity for sigma-1 receptors (σ1R), which play a crucial role in modulating nociceptive signaling pathways. For instance, compounds with high selectivity for σ1R have been identified as potential analgesics due to their ability to alleviate pain without causing sedation or impairing motor functions .

Analgesic Effects

The analgesic properties of 2-FBP have been evaluated in various preclinical models. In one study, compounds related to 2-FBP demonstrated dose-dependent antinociceptive effects in mouse models of inflammatory pain and neuropathic pain. These findings suggest that 2-FBP could be a promising candidate for developing new analgesics targeting σ1R .

Cholinesterase Inhibition

Additionally, some studies have indicated that piperazine derivatives can inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. For example, certain derivatives exhibited potent inhibitory activity against butyrylcholinesterase (BChE), suggesting that modifications to the piperazine structure can enhance therapeutic efficacy against cholinergic dysfunctions .

Case Study: Pain Management

In a preclinical study involving chronic nerve injury models, a derivative closely related to 2-FBP showed significant antinociceptive effects without causing locomotor impairment. This highlights the potential for developing selective σ1R antagonists as therapeutic agents for managing chronic pain .

Toxicological Considerations

Despite its therapeutic potential, the safety profile of benzylpiperazine derivatives like 2-FBP must be considered. Reports indicate that related compounds can lead to adverse effects such as seizures and respiratory issues when used improperly. Monitoring and understanding these side effects are crucial for future clinical applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared with other piperazine derivatives:

| Compound | Target Receptor | Affinity (Ki) | Therapeutic Effect | Toxicity Concerns |

|---|---|---|---|---|

| This compound | σ1R | High | Analgesic properties | Potential seizures and respiratory issues |

| Benzylpiperazine | σ1R | Moderate | Mild analgesic effects | Reported adverse effects |

| Morpholine-based derivative | AChE/BChE | Low | Limited efficacy | Minimal toxicity |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H19FN2

- Molecular Weight : 270.34 g/mol

- Purity : Typically around 95%

The compound features a piperazine ring substituted with a benzyl group and a fluorophenyl group, which contributes to its biological activity and interaction with various biological targets.

Neuropharmacological Applications

1-Benzyl-3-(2-fluorophenyl)piperazine is primarily studied for its effects on the central nervous system (CNS). It acts as a ligand for serotonin receptors, which are crucial for mood regulation, anxiety responses, and cognitive functions.

Case Study: Serotonin Receptor Interaction

Research has demonstrated that derivatives of piperazine can modulate serotonin receptor activity, potentially leading to the development of new therapeutic agents for psychiatric disorders such as depression and anxiety .

Medicinal Chemistry

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its structural flexibility allows chemists to modify it to create derivatives with enhanced pharmacological properties.

Synthesis of Derivatives

This compound has been utilized in synthesizing compounds that exhibit antibacterial and antifungal activities. For instance, modifications of the piperazine structure have led to the discovery of novel agents targeting resistant bacterial strains .

Biochemical Research

In biochemical studies, this compound has shown significant interactions with enzymes such as α-amylase. This interaction suggests potential applications in metabolic disorder treatments.

Enzyme Inhibition Studies

- α-Amylase Inhibition : The compound binds to the active site of α-amylase, inhibiting its activity and thereby reducing carbohydrate hydrolysis. This effect can be beneficial in managing conditions like diabetes by moderating glucose levels.

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Neuropharmacology | Acts as a serotonin receptor ligand influencing mood and cognition | Potential development of antidepressants |

| Medicinal Chemistry | Serves as a precursor for synthesizing pharmacologically active derivatives | Synthesis of antibacterial agents |

| Biochemical Research | Inhibits α-amylase affecting glucose metabolism | Demonstrated reduction in carbohydrate hydrolysis |

Potential Risks and Misuse

While this compound has promising applications, it is also associated with misuse as a psychoactive substance. Reports indicate that similar piperazine derivatives have been linked to adverse effects when used recreationally .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Piperazine Scaffold

Key structural analogues include:

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : The 3-CF₃ group enhances lipophilicity and 5-HT receptor binding but reduces selectivity due to bulkier substituents .

1-(3-Chlorophenyl)piperazine (mCPP) : The 3-Cl substituent improves 5-HT2C affinity but is associated with off-target effects .

1-(4-Fluorophenyl)piperazine (pFPP) : The para-fluoro group offers weaker 5-HT2A binding compared to the ortho-fluoro isomer in the target compound .

1-Benzyl-3-(3-fluorophenyl)piperazine : A positional isomer with fluorine at the meta position; discontinued due to lower potency, highlighting the critical role of ortho-substitution .

Table 1: Comparative Substituent Effects

Receptor Binding and Selectivity

- Serotonin Receptors : The 2-fluorophenyl group in the target compound forms a unique hydrogen bond with Ser199 in 5-HT1A/5-HT2A receptors, enhancing binding strength compared to 3-trifluoromethyl or 4-methoxy substituents .

- MAO-B Inhibition: Pyridazinone derivatives incorporating 2-fluorophenylpiperazine (e.g., T3, T6) exhibit sub-micromolar MAO-B inhibition (IC₅₀ = 0.12–0.35 μM), outperforming analogues with bulkier substituents .

- PARP-1 Selectivity: Piperazine-substituted naphthoquinones with 2-fluorophenyl groups show enhanced PARP-1 specificity compared to unsubstituted derivatives .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 2-fluorophenyl group balances hydrophobicity (clogP ~2.8), improving membrane permeability over polar groups (e.g., 4-methoxy, clogP ~1.9) .

- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism, extending half-life compared to chlorinated analogues .

Key Research Findings

SAR Insights :

- Ortho-fluorine maximizes steric interaction with hydrophobic receptor pockets, while para-substituents (e.g., 4-F, 4-OCH₃) reduce binding efficiency .

- N3-substituted piperazines (e.g., 2-fluorophenyl) exhibit superior selectivity over N1-substituted derivatives (e.g., TFMPP) .

Hybrid molecules with 2-fluorophenylpiperazine cores demonstrate antimicrobial activity (MIC = 4–16 μg/mL) against drug-resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.